![molecular formula C9H5ClF2N2O2 B2941396 6-Chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 2451256-50-9](/img/structure/B2941396.png)
6-Chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
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Overview
Description
“6-Chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid” is a chemical compound with the CAS Number: 2451256-50-9 . It has a molecular weight of 246.6 . The IUPAC name for this compound is 6-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H5ClF2N2O2/c10-4-1-2-5-13-6(8(11)12)7(9(15)16)14(5)3-4/h1-3,8H,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at ambient temperature . It has a boiling point of 218-220°C .Scientific Research Applications
Pharmaceutical Research
Imidazo[1,2-a]pyridines are known for their antiviral , antifungal , and antitumor activities. They serve as a ‘drug prejudice’ scaffold due to their wide range of applications in medicinal chemistry .
Material Science
This scaffold is also useful in material science because of its structural character, which may allow for the development of new materials with unique properties .
Organic Synthesis
Imidazo[1,2-a]pyridines act as versatile scaffolds in organic synthesis and drug development .
Antimicrobial Research
Some derivatives have shown potent activity against bacterial strains such as Mycobacterium tuberculosis, indicating potential use in antimicrobial research .
Future Directions
properties
IUPAC Name |
6-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF2N2O2/c10-4-1-2-5-13-6(8(11)12)7(9(15)16)14(5)3-4/h1-3,8H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZKHIIHZAKHKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1Cl)C(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid |
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